Zinc diethyldithiocarbamate
Overview
Description
Mechanism of Action
Target of Action
Zinc diethyldithiocarbamate (ZDTC) primarily targets metal ions, particularly zinc and copper, through chelation. This compound is known for its role in catalyzing rubber vulcanization and has applications in biomedical fields due to its ability to interact with metal centers in enzymes .
Mode of Action
ZDTC interacts with its targets by forming stable complexes with metal ions. This chelation process involves the donation of electron pairs from the sulfur atoms in the dithiocarbamate group to the metal ions, creating a strong bond. This interaction can inhibit the activity of metalloenzymes by blocking the active sites or altering the enzyme’s conformation .
Biochemical Pathways
The chelation of metal ions by ZDTC affects various biochemical pathways, particularly those involving metalloenzymes. For instance, it can inhibit enzymes like superoxide dismutase (SOD) and metalloproteinases, which are crucial for oxidative stress response and tissue remodeling, respectively. The inhibition of these enzymes can lead to reduced oxidative damage and altered cellular signaling pathways .
Pharmacokinetics
The pharmacokinetics of ZDTC involve its absorption, distribution, metabolism, and excretion (ADME). ZDTC is absorbed through the skin and gastrointestinal tract. Once in the bloodstream, it distributes to tissues where metal ions are prevalent. The metabolism of ZDTC involves its breakdown into smaller metabolites, which are then excreted primarily through urine. The bioavailability of ZDTC is influenced by its ability to form complexes with metal ions, which can affect its distribution and excretion .
Result of Action
At the molecular level, the chelation of metal ions by ZDTC can lead to the inhibition of metalloenzymes, resulting in decreased enzymatic activity. This can cause a reduction in oxidative stress and modulation of cellular signaling pathways. At the cellular level, these changes can lead to altered cell proliferation, apoptosis, and differentiation, depending on the specific enzymes and pathways affected .
Action Environment
The efficacy and stability of ZDTC are influenced by environmental factors such as pH, temperature, and the presence of other metal ions. For example, acidic or basic conditions can affect the stability of the ZDTC-metal complexes, while higher temperatures can increase the rate of chelation reactions. Additionally, the presence of competing metal ions can influence the selectivity and efficiency of ZDTC’s action .
: Materials Advances : MDPI : DrugBank : iScience
Biochemical Analysis
Biochemical Properties
Zinc diethyldithiocarbamate has shown exceptional catalytic performance in the synthesis of high molecular weight polyurethanes . It interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions .
Cellular Effects
This compound has been found to have significant effects on various types of cells. For instance, it has been shown to exert lower cytotoxicities than other catalysts, such as dibutyltin dilaurate (DBTL), in cell viability studies . This suggests that it may have a less adverse impact on cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a catalyst in the synthesis of polyurethanes . It exerts its effects at the molecular level through binding interactions with biomolecules and facilitating enzyme activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . It has been shown to form thermo-responsive hydrogels with remarkably low sol-to-gel transition temperatures at surprisingly low concentrations in water .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it has been shown to have a strong anti-cancer activity in vitro . Its application was limited by its low aqueous solubility and rapid metabolism .
Metabolic Pathways
This compound is involved in the metabolic pathway of the synthesis of polyurethanes . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that it can accumulate in the brain, leading to impairment in neural behavior and in the homeostasis of reactive zinc .
Subcellular Localization
It is known that zinc transporters, which are integral to the protective function of zinc, are actively regulated in vascular endothelial and smooth muscle cells to achieve zinc homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ditiocarb Zinc is typically synthesized by reacting diethyldithiocarbamate with zinc salts. The reaction involves the formation of a complex between the diethyldithiocarbamate anion and zinc cation. The general reaction can be represented as: [ \text{2 (C}_2\text{H}_5\text{)NCS}_2\text{Na} + \text{ZnSO}_4 \rightarrow \text{(C}_2\text{H}_5\text{)NCS}_2\text{Zn} + \text{Na}_2\text{SO}_4 ]
Industrial Production Methods: In industrial settings, the production of Ditiocarb Zinc involves the large-scale reaction of diethyldithiocarbamate with zinc sulfate under controlled conditions. The reaction is typically carried out in aqueous solution, and the product is isolated by filtration and drying .
Types of Reactions:
Oxidation: Ditiocarb Zinc can undergo oxidation reactions, leading to the formation of disulfides.
Reduction: It can be reduced to its corresponding thiol derivatives.
Substitution: The compound can participate in substitution reactions where the diethyldithiocarbamate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, phosphines.
Major Products:
Oxidation: Disulfides.
Reduction: Thiol derivatives.
Substitution: Various substituted dithiocarbamates.
Scientific Research Applications
Chemistry: Ditiocarb Zinc is used as a catalyst in polymerization reactions, particularly in the synthesis of polyurethanes. It has shown exceptional catalytic performance compared to other organozinc compounds .
Biology: The compound is used in biological studies as a chelating agent for copper and zinc. It helps in the study of metalloproteinases and their role in various biological processes .
Medicine: Ditiocarb Zinc is used in allergenic epicutaneous patch tests to diagnose allergic contact dermatitis. It is also being explored for its potential in cancer treatment due to its ability to inhibit metalloproteinases .
Industry: In the rubber industry, Ditiocarb Zinc is used as an accelerator in the vulcanization process. It helps in speeding up the cross-linking of rubber molecules, leading to improved mechanical properties of the final product .
Comparison with Similar Compounds
- Zinc Diethyldithiocarbamate
- Zinc Dimethyldithiocarbamate
- Zinc Ethylenebisdithiocarbamate
Comparison: Ditiocarb Zinc is unique in its ability to chelate both copper and zinc ions effectively. Compared to other similar compounds, it has shown superior catalytic performance in polymerization reactions and lower cytotoxicity in biomedical applications. Its dual chelation capability makes it a versatile compound in various scientific and industrial applications .
Properties
The carbamates alone weakly activated estrogen- or progesterone-responsive reporter genes in breast and endometrial cancer cells. All of the carbamates decreased estradiol- or progesterone-induced reporter gene activity in the breast and endometrial cancer cells. In whole cell competition binding assays, the carbamates demonstrated a limited capacity to displace radiolabeled estrogen or progesterone from /estrogen receptor/ or /progesterone receptor/. /Carbamates/ | |
CAS No. |
14324-55-1 |
Molecular Formula |
C10H20N2S4Zn |
Molecular Weight |
361.9 g/mol |
IUPAC Name |
zinc;N,N-diethylcarbamodithioate |
InChI |
InChI=1S/2C5H11NS2.Zn/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |
InChI Key |
RKQOSDAEEGPRER-UHFFFAOYSA-L |
SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Zn+2] |
Canonical SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Zn+2] |
Color/Form |
White powder |
density |
1.47 at 20 °C/20 °C |
melting_point |
172-176 °C |
14324-55-1 | |
physical_description |
Dry Powder, Liquid; Dry Powder White solid; [Hawley] |
Pictograms |
Irritant; Environmental Hazard |
solubility |
Sol in carbon disulfide, benzene, chloroform; insol in water |
Synonyms |
Ammonium Salt Ditiocarb Bismuth Salt Ditiocarb Diethylcarbamodithioic Acid Diethyldithiocarbamate Diethyldithiocarbamate, Sodium Diethyldithiocarbamate, Zinc Diethyldithiocarbamic Acid Dithiocarb Ditiocarb Ditiocarb Sodium Ditiocarb, Ammonium Salt Ditiocarb, Bismuth Salt Ditiocarb, Lead Salt Ditiocarb, Potassium Salt Ditiocarb, Sodium Salt Ditiocarb, Sodium Salt, Trihydrate Ditiocarb, Tin(4+) Salt Ditiocarb, Zinc Salt Imuthiol Lead Salt Ditiocarb Potassium Salt Ditiocarb Sodium Diethyldithiocarbamate Sodium Salt Ditiocarb Sodium, Ditiocarb Thiocarb Zinc Diethyldithiocarbamate Zinc Salt Ditioca |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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